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(Trifluoromethyl)nicotinohydrazide

Cat. No.: B1303339 Get Quote

An In-depth Technical Guide on the Spectroscopic Analysis of 6-
(Trifluoromethyl)nicotinohydrazide

Introduction
6-(Trifluoromethyl)nicotinohydrazide is a fluorinated derivative of nicotinohydrazide, a class

of compounds investigated for a range of pharmaceutical applications. The introduction of a

trifluoromethyl group can significantly alter the physicochemical properties of a molecule,

impacting its biological activity, metabolic stability, and lipophilicity.[1] Consequently, precise

structural characterization is a critical step in the research and development of such

compounds. This technical guide provides a detailed overview of the expected spectroscopic

signature of 6-(Trifluoromethyl)nicotinohydrazide, focusing on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as

a reference for researchers, scientists, and drug development professionals involved in the

synthesis and characterization of novel trifluoromethylated heterocyclic compounds.

Predicted Spectroscopic Data
While direct experimental data for 6-(Trifluoromethyl)nicotinohydrazide is not widely

published, its spectroscopic characteristics can be predicted with a high degree of confidence
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based on the analysis of structurally related compounds, such as nicotinic acid derivatives and

other trifluoromethyl-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR chemical shifts for 6-(Trifluoromethyl)nicotinohydrazide are

summarized in the tables below. These predictions are based on the known effects of the

trifluoromethyl group and the hydrazide moiety on the pyridine ring.

Predicted ¹H NMR Data

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 d ~2

H-4 8.2 - 8.4 dd ~8, 2

H-5 7.7 - 7.9 d ~8

-NH- 9.5 - 10.0 br s -

-NH₂ 4.5 - 5.0 br s -

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 130 - 132

C-4 138 - 140

C-5 122 - 124

C-6 148 - 150 (q, J ≈ 35 Hz)

C=O 165 - 168

-CF₃ 120 - 123 (q, J ≈ 275 Hz)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and the deduction of its

structure. For 6-(Trifluoromethyl)nicotinohydrazide (C₇H₆F₃N₃O), the expected monoisotopic

mass is approximately 205.0463 g/mol .

Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z

[M+H]⁺ C₇H₇F₃N₃O⁺ 206.0536

[M+Na]⁺ C₇H₆F₃N₃NaO⁺ 228.0355

[M-H]⁻ C₇H₅F₃N₃O⁻ 204.0390

Proposed Fragmentation Pattern

The fragmentation of 6-(Trifluoromethyl)nicotinohydrazide in the mass spectrometer is

expected to proceed through characteristic pathways for hydrazides and aromatic compounds.

A plausible fragmentation pattern is outlined below.
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[M+H]⁺
m/z = 206.05

[M-NH₂]⁺
m/z = 190.04

-NH₂

[M-N₂H₃]⁺
m/z = 175.03

-N₂H₃

[C₆H₃F₃N]⁺
m/z = 146.02

-CO

[C₅H₃N]⁺
m/z = 77.03

-CF₃

Sample Preparation

Spectroscopic Analysis Data Interpretation

Synthesis of
6-(Trifluoromethyl)nicotinohydrazide Purification Sample Preparation

(Dissolution)
NMR Spectroscopy

(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(HRMS, MS/MS)

Structure Elucidation

Purity Assessment
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¹H NMR:
- Aromatic protons (H-2, H-4, H-5)

- Amide/Amine protons (-NH, -NH₂)

¹³C NMR:
- Pyridine carbons (C-2 to C-6)

- Carbonyl carbon (C=O)
- Trifluoromethyl carbon (-CF₃)

Mass Spec:
- Molecular Ion ([M+H]⁺)

- Key Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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